1-(3-Oxetanyl)-3-azetidinamine
Overview
Description
1-(3-Oxetanyl)-3-azetidinamine is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemistry
Innovative Synthetic Approaches : The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases can be accomplished via radical addition methods such as the Minisci reaction. This process has been leveraged to introduce these groups into heteroaromatic systems, which are of significant importance in drug discovery, highlighting a versatile synthetic utility of these structures (Duncton et al., 2009).
Nickel-mediated Alkyl-Aryl Suzuki Coupling : An efficient approach to incorporate oxetan-3-yl and azetidin-3-yl groups into aromatic systems involves nickel-mediated alkyl-aryl Suzuki coupling. This method is particularly noted for its efficiency in installing these structural motifs, which are recognized as privileged structures within the realm of medicinal chemistry (Duncton et al., 2008).
Biophysical and Pharmacological Aspects
Oxetanes in Drug Discovery : Oxetanes, like 1-(3-Oxetanyl)-3-azetidinamine, can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference in compounds. The magnitude of these changes depends on the structural context, but the substitution of certain groups with an oxetane can drastically enhance aqueous solubility and reduce the rate of metabolic degradation. This characteristic underlines the potential of oxetanes in improving drug properties and their utility in drug discovery (Wuitschik et al., 2010).
Synthesis and Functionalization of Oxetanes : Research has demonstrated the utility of the oxetane ring in drug discovery, serving as a bioisostere for geminal dimethyl and carbonyl groups. Methods have been developed to access diverse 3-aminooxetanes, showcasing the versatility of oxetanes in synthetic chemistry and their potential in creating novel therapeutic agents (Hamzik & Brubaker, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the respiratory system .
Mode of Action
It’s known that oxetane rings, which are present in this compound, are often involved in interactions with biological targets .
Biochemical Pathways
Oxetanes, in general, are known to participate in various biochemical reactions, including the formation of spirocycles .
Result of Action
Compounds containing oxetane rings have been associated with a variety of biological activities .
Action Environment
The stability and reactivity of oxetanes are generally influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
1-(3-Oxetanyl)-3-azetidinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipid mediators . This inhibition leads to elevated levels of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties . The interaction between this compound and NAAA is crucial for its biochemical activity and therapeutic potential.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting NAAA, this compound increases the levels of PEA, which in turn activates peroxisome proliferator-activated receptor-alpha (PPAR-α) and transient receptor potential cation channel subfamily V member 1 (TRPV1) . These activations lead to anti-inflammatory and neuroprotective effects in different cell types, including immune cells and neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound inhibits NAAA by acylating the catalytic cysteine residue in the enzyme’s active site . This inhibition prevents the breakdown of PEA, resulting in increased PEA levels and subsequent activation of PPAR-α and TRPV1 . These molecular interactions underpin the compound’s anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against NAAA over extended periods . Long-term studies have demonstrated sustained anti-inflammatory effects, with no significant degradation observed in vitro or in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NAAA and elevates PEA levels, leading to anti-inflammatory and neuroprotective outcomes . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid mediators. By inhibiting NAAA, the compound prevents the degradation of PEA, a key lipid mediator . This inhibition affects metabolic flux and metabolite levels, leading to increased PEA concentrations and enhanced activation of PPAR-α and TRPV1 . These metabolic interactions are essential for the compound’s biochemical and therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its inhibitory effects on NAAA . The localization and accumulation of this compound are critical for its therapeutic efficacy and biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with NAAA and other biomolecules . This subcellular distribution is essential for its inhibitory activity and subsequent biochemical effects. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
1-(oxetan-3-yl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLWLFDGXCPUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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